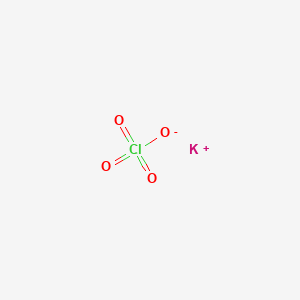

potassium;perchlorate

Beschreibung

Eigenschaften

IUPAC Name |

potassium;perchlorate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.K/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMGFJXSLBMXHK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClKO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Potassium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of potassium perchlorate (B79767) (KClO₄), a compound of significant interest in various scientific and industrial fields. This document outlines the crystallographic parameters of its primary polymorphic forms, details the experimental methodologies for their determination, and presents key structural features.

Introduction

Potassium perchlorate is an inorganic salt that exists in two primary crystalline forms at different temperatures: an orthorhombic phase at ambient conditions and a cubic phase at elevated temperatures. Understanding the precise three-dimensional arrangement of atoms within these crystal lattices is crucial for predicting and controlling its physical and chemical properties, which is of particular importance in applications ranging from pyrotechnics to its use as a competitive inhibitor of iodine uptake in thyroid-related drug development.

Crystallographic Data

The crystal structure of potassium perchlorate has been elucidated primarily through single-crystal X-ray diffraction and neutron diffraction studies. The key crystallographic data for both the low-temperature orthorhombic phase and the high-temperature cubic phase are summarized below for comparative analysis.

Orthorhombic Phase of Potassium Perchlorate

The stable form of potassium perchlorate at room temperature is orthorhombic. The detailed crystallographic information for this phase is presented in Table 1.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Space Group Number | 62 |

| Lattice Parameters | a = 8.83 Å, b = 5.65 Å, c = 7.24 Å[1][2] |

| α = β = γ = 90° | |

| Unit Cell Volume | 361.3 ų |

| Molecules per Unit Cell (Z) | 4 |

| Bond Distances | |

| K-O Bond Distances | Ranging from 2.81 Å to 3.10 Å[3] |

| Cl-O Bond Distances | Approximately 1.44 Å to 1.47 Å[3][4] |

| Coordination Environment | |

| Potassium (K⁺) Ion | 10-coordinate geometry with oxygen atoms[3][4] |

| Perchlorate (ClO₄⁻) Ion | Tetrahedral geometry[3] |

Cubic Phase of Potassium Perchlorate

Upon heating, potassium perchlorate undergoes a phase transition to a cubic crystal system. The crystallographic data for this high-temperature phase are provided in Table 2.

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | F-43m |

| Space Group Number | 216 |

| Lattice Parameters | a = b = c = 7.47 Å[5] |

| α = β = γ = 90°[5] | |

| Unit Cell Volume | 416.9 ų |

| Molecules per Unit Cell (Z) | 4 |

Experimental Protocols

The determination of the crystal structure of potassium perchlorate relies on diffraction techniques that probe the arrangement of atoms in the crystalline lattice. The primary methods employed are X-ray diffraction (XRD) and neutron diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction provides the most detailed and accurate determination of a crystal structure.

Methodology:

-

Crystal Growth: High-quality single crystals of potassium perchlorate are grown from a saturated aqueous solution by slow evaporation.

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (commonly Cu Kα or Mo Kα radiation). The crystal is rotated, and the diffraction pattern is recorded on a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the diffracted beams are integrated.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a powerful technique for phase identification and for the analysis of crystalline materials in a polycrystalline form.[6][7][8]

Methodology:

-

Sample Preparation: A sample of potassium perchlorate is finely ground to a homogeneous powder to ensure a random orientation of the crystallites.

-

Data Collection: The powdered sample is placed in a sample holder in a powder diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions and intensities of the diffraction peaks are used for phase identification by comparison with a database of known diffraction patterns. Rietveld refinement can be used to refine the lattice parameters and other structural details.

Neutron Diffraction

Neutron diffraction provides complementary information to X-ray diffraction, particularly in locating light atoms like oxygen with high precision.[9][10]

Methodology:

-

Sample Preparation: A relatively large single crystal or a powdered sample of potassium perchlorate is required due to the weaker interaction of neutrons with matter compared to X-rays.

-

Data Collection: The sample is placed in a neutron beam from a nuclear reactor or a spallation source. The diffraction pattern is collected using a neutron detector.

-

Data Analysis: The data analysis is similar to that of X-ray diffraction, yielding information about the crystal structure. Neutron diffraction is particularly advantageous for determining the precise positions of the oxygen atoms in the perchlorate anion.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the coordinative relationship within the orthorhombic potassium perchlorate crystal structure.

References

- 1. The crystal structure of potassium perchlorate—KClO4 | Semantic Scholar [semanticscholar.org]

- 2. ias.ac.in [ias.ac.in]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Materials Data on KClO4 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 5. Potassium Perchlorate | KClO4 | CID 516900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ISIS Neutron diffraction [isis.stfc.ac.uk]

- 10. Neutron diffraction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Potassium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of potassium perchlorate (B79767) (KClO₄), a subject of significant interest in fields ranging from pyrotechnics to analytical chemistry. This document details the decomposition pathway, reaction kinetics, and the influence of various catalysts. Experimental protocols for common analytical techniques are provided, along with a compilation of quantitative data to facilitate comparative analysis.

Introduction

Potassium perchlorate (KClO₄) is a powerful oxidizing agent widely used in pyrotechnic compositions, solid rocket propellants, and as a laboratory reagent. Its thermal decomposition is a critical process that governs its performance and safety in these applications. Understanding the mechanism of this decomposition is paramount for the development of stable and reliable energetic materials and for ensuring safe handling and storage.[1]

The overall decomposition reaction of potassium perchlorate is deceptively simple, yielding potassium chloride (KCl) and oxygen (O₂):

KClO₄(s) → KCl(s) + 2O₂(g)[2]

However, the underlying mechanism involves complex solid-state phase transitions and is significantly influenced by factors such as temperature, heating rate, particle size, and the presence of catalysts.

Thermal Decomposition Mechanism

The thermal decomposition of potassium perchlorate is an exothermic process that occurs at elevated temperatures.[3] Before decomposition, KClO₄ undergoes a crystalline phase transition from an orthorhombic to a cubic structure at approximately 308°C.[4] The decomposition itself typically begins at temperatures above 400°C, with the rate accelerating significantly as the melting point (around 610°C) is approached.[1]

Decomposition Pathway

The decomposition of KClO₄ is generally considered to proceed directly to potassium chloride and oxygen. While potassium chlorate (B79027) (KClO₃) is known to disproportionate to form KClO₄ and KCl upon heating, there is no strong evidence to suggest that KClO₃ is a significant intermediate in the thermal decomposition of pure KClO₄.[5][6] The primary pathway involves the rupture of the Cl-O bond within the perchlorate anion (ClO₄⁻).

Experimental Protocols

The study of potassium perchlorate's thermal decomposition heavily relies on thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and to study the kinetics of the reaction.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Weigh 5-10 mg of finely ground potassium perchlorate powder into a clean, tared alumina (B75360) or platinum crucible.[7]

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent unwanted side reactions.[2]

-

Heating Program: Heat the sample from ambient temperature to approximately 700°C at a constant heating rate (e.g., 5, 10, 15, or 20°C/min). Using multiple heating rates allows for the determination of kinetic parameters.[5]

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the point of initial mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures of phase transitions, melting, and decomposition, as well as the enthalpy of these processes.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Weigh 1-5 mg of finely ground potassium perchlorate into a clean, tared aluminum or gold-plated copper crucible. Hermetically seal the crucible to contain any evolved gases during the initial stages of decomposition. For safety, especially with energetic materials, ensure proper sealing and handling procedures are followed.[8][9]

-

Reference: Use an empty, sealed crucible of the same type as the reference.

-

Atmosphere: Maintain an inert atmosphere (nitrogen or argon) with a flow rate of 20-50 mL/min.[2]

-

Heating Program: Heat the sample and reference from ambient temperature to approximately 700°C at a constant heating rate (e.g., 10°C/min).[5]

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks indicate phase transitions and melting, while exothermic peaks correspond to decomposition.

Quantitative Data

The following tables summarize key quantitative data for the thermal decomposition of potassium perchlorate, both with and without catalysts.

Table 1: Thermal Decomposition Temperatures of Potassium Perchlorate

| Condition | Onset Temperature (°C) | Peak Temperature (°C) | Heating Rate (°C/min) | Analytical Method | Reference |

| Pure KClO₄ | ~595 | ~631 | Not Specified | DSC | [4] |

| Pure KClO₄ | - | 586.7 | 5 | DSC | [5] |

| Pure KClO₄ | - | 602.9 | 10 | DSC | [5] |

| Pure KClO₄ | - | 616.3 | 15 | DSC | [5] |

| Pure KClO₄ | - | 621.6 | 20 | DSC | [5] |

| KClO₄ with 3 wt.% Fe₂O₃ | Lowered | Broader Peak | 10 | DSC | [10] |

Table 2: Activation Energies for the Thermal Decomposition of Potassium Perchlorate

| Catalyst (3 wt.%) | Activation Energy (kJ/mol) | Method | Reference |

| None | 422.6 | Freeman and Carroll | [11] |

| MnO₂ | 216.3 | Freeman and Carroll | [11] |

| CuO | 227.6 | Freeman and Carroll | [11] |

| MgO | 241.5 | Freeman and Carroll | [11] |

| NiO | 254.5 | Freeman and Carroll | [11] |

| Cu₂O | 257.6 | Freeman and Carroll | [11] |

| Cr₂O₃ | 278.6 | Freeman and Carroll | [11] |

| Fe₂O₃ | 291.3 | Freeman and Carroll | [11] |

| TiO₂ | 318.7 | Freeman and Carroll | [11] |

| SiO₂ | 326.3 | Freeman and Carroll | [11] |

| CaO | 329.8 | Freeman and Carroll | [11] |

| ZnO | 398.7 | Freeman and Carroll | [11] |

| Various Particle Sizes | 231 - 269 | Dynamic TG |

Catalytic Effects

The thermal decomposition of potassium perchlorate can be significantly accelerated by the addition of various metal oxides.[12] These catalysts act by lowering the activation energy of the decomposition reaction, thereby reducing the decomposition temperature.

Mechanism of Catalysis

The catalytic activity of metal oxides is often attributed to their ability to facilitate electron transfer processes. For transition metal oxides, the presence of d-orbitals is believed to play a crucial role. The proposed mechanism involves the adsorption of perchlorate ions onto the surface of the metal oxide catalyst, followed by electron transfer from the catalyst to the perchlorate ion, which weakens the Cl-O bonds and promotes the formation of oxygen and chloride ions.

Conclusion

The thermal decomposition of potassium perchlorate is a complex process that is fundamental to its application in various industries. This guide has provided a detailed overview of the decomposition mechanism, including the key phase transitions and the direct decomposition pathway. Standardized experimental protocols for TGA and DSC analysis have been outlined to aid researchers in obtaining reliable and reproducible data. The significant influence of metal oxide catalysts on the decomposition kinetics has been highlighted, with a summary of quantitative data on the reduction of decomposition temperatures and activation energies. The proposed electron transfer mechanism for catalysis offers a framework for understanding and potentially designing more efficient catalytic systems. Further research, particularly in the in-situ analysis of evolved gases and surface interactions with catalysts, will continue to refine our understanding of this important chemical process.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. Heat of Decomposition of Potassium Perchlorate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. Potassium chlorate - Wikipedia [en.wikipedia.org]

- 7. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Kinetics analysis of energetic material using isothermal DSC | Semantic Scholar [semanticscholar.org]

- 11. bibliotekanauki.pl [bibliotekanauki.pl]

- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]

A Comprehensive Technical Guide to the Solubility of Potassium Perchlorate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of potassium perchlorate (B79767) (KClO₄) in a range of common organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of this salt is of interest.

Core Solubility Data

Potassium perchlorate, a powerful oxidizing agent, exhibits varying degrees of solubility in organic solvents, a critical factor in its application and handling. The following tables summarize the quantitative solubility data of potassium perchlorate in several organic solvents, primarily at standard temperature.

Table 1: Solubility of Potassium Perchlorate in Various Organic Solvents at 25 °C

| Solvent | Chemical Formula | Solubility ( g/100 g of solvent) |

| Methanol | CH₃OH | 0.105[1][2] |

| Ethanol (B145695) | C₂H₅OH | 0.012[1][2] |

| Acetone | (CH₃)₂CO | 0.16[1] |

| 1-Propanol | C₃H₇OH | 0.01[1][2] |

| 1-Butanol | C₄H₉OH | 0.0045[1] |

| iso-Butanol | (CH₃)₂CHCH₂OH | 0.005[1] |

| Ethyl Acetate | CH₃COOC₂H₅ | 0.0015[1][2] |

| Diethyl Ether | (C₂H₅)₂O | Insoluble[1][3][4] |

| Ethanolamine | H₂NCH₂CH₂OH | 1.36[1] |

| Ethylene Glycol | (CH₂OH)₂ | 1.03[1] |

| Ethylenediamine | H₂NCH₂CH₂NH₂ | 2.81[1] |

| Propylene Carbonate | C₄H₆O₃ | 0.633[1] |

Table 2: Temperature-Dependent Solubility of Potassium Perchlorate in Select Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Ethanol | 0 | 0.0047[1] |

| Ethanol | 25 | 0.012[1][5] |

| Propylene Carbonate | 30 | 0.644[1] |

| Propylene Carbonate | 35 | 0.6969[1] |

| Propylene Carbonate | 40 | 0.707[1] |

| Propylene Carbonate | 45 | 0.722[1] |

It is noteworthy that potassium perchlorate is generally characterized as having low solubility in many organic solvents, especially in comparison to its solubility in water.[3][4][6][7] It is practically insoluble in ethanol and ether.[3][4][7]

Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of potassium perchlorate solubility in organic solvents are not extensively detailed in the readily available literature. However, a common and established technique for determining the solubility of a salt in a solvent is the gravimetric method. This method generally involves the following steps:

-

Saturation : A supersaturated solution of potassium perchlorate in the desired organic solvent is prepared. This is typically achieved by adding an excess amount of the salt to the solvent and agitating the mixture at a constant temperature for an extended period to ensure equilibrium is reached.

-

Filtration : A known volume or mass of the saturated solution is carefully filtered to remove any undissolved solid. This step must be performed while maintaining the constant temperature of the solution to prevent any change in solubility.

-

Solvent Evaporation : The solvent from the filtered, saturated solution is then evaporated. This is often done under controlled conditions (e.g., in a drying oven at a temperature that will not decompose the salt) until a constant weight of the dry potassium perchlorate is achieved.

-

Calculation : The solubility is then calculated by dividing the mass of the dried potassium perchlorate by the mass or volume of the solvent that was originally filtered.

Experimental Workflow for Solubility Determination

The logical flow of a typical gravimetric solubility determination can be visualized as follows:

Caption: Gravimetric method for solubility determination.

References

- 1. potassium perchlorate [chemister.ru]

- 2. chlorates.exrockets.com [chlorates.exrockets.com]

- 3. webqc.org [webqc.org]

- 4. POTASSIUM PERCHLORATE - Ataman Kimya [atamanchemicals.com]

- 5. Potassium perchlorate - Wikipedia [en.wikipedia.org]

- 6. Potassium Perchlorate | KClO4 | CID 516900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Potassium perchlorate CAS#: 7778-74-7 [m.chemicalbook.com]

An In-depth Technical Guide to the Fundamental Chemical Properties of Potassium Perchlorate

This technical guide provides a comprehensive overview of the core chemical properties of potassium perchlorate (B79767) (KClO₄) for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and understanding of its fundamental characteristics, supported by experimental methodologies and a logical relationship diagram.

Core Chemical and Physical Properties

Potassium perchlorate is an inorganic salt that presents as a colorless, crystalline solid or a white crystalline powder.[1] It is a strong oxidizing agent, a property that underpins many of its industrial applications.[2][3][4]

Table 1: Fundamental Physical and Chemical Properties of Potassium Perchlorate

| Property | Value |

| Chemical Formula | KClO₄[5] |

| Molecular Weight | 138.55 g/mol [6][5][7] |

| Appearance | Colorless crystals or white crystalline powder[1][8] |

| Density | 2.52 - 2.53 g/cm³ |

| Melting Point | Approximately 610 °C (decomposes)[3][8][9] |

| Decomposition Temperature | Starts to decompose at around 400 °C[8][10][11] |

| Crystal Structure | Orthorhombic (at room temperature)[12][13] |

Solubility Profile

Potassium perchlorate has the lowest solubility among the alkali metal perchlorates.[1][14] Its solubility is highly dependent on the temperature of the solvent.

Table 2: Solubility of Potassium Perchlorate in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 0.75[8] |

| 25 | 1.5[3][5][14] |

| 40 | 4.76[3] |

| 100 | 21.8[8] |

Potassium perchlorate is practically insoluble in alcohol and ether.[8]

Thermodynamic Properties

The thermodynamic properties of potassium perchlorate are crucial for understanding its stability and energy release during chemical reactions.

Table 3: Thermodynamic Data for Potassium Perchlorate

| Property | Value |

| Standard Enthalpy of Formation (ΔH°f) | -433 kJ/mol[9] |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -300.4 kJ/mol[9] |

| Heat of Decomposition (ΔH°) | -4.02 ± 0.34 kJ/mol (for KClO₄(c) → KCl(c) + 2O₂(g))[15][16] |

Reactivity and Safety Profile

Potassium perchlorate is a potent oxidizing agent, especially at elevated temperatures.[3][14] It can form explosive mixtures with combustible materials and reducing agents.[1][2][17] Mixtures with substances like powdered metals (aluminum, magnesium), sulfur, and organic compounds can be sensitive to heat, shock, friction, and impact.[2][17] Unlike potassium chlorate, mixtures of potassium perchlorate with sulfur are generally more stable.[3][14]

Decomposition Reaction: Upon heating, potassium perchlorate decomposes into potassium chloride and oxygen gas.[15][16][18]

2 KClO₄(s) → 2 KCl(s) + 3 O₂(g)[18]

This decomposition can be accelerated by the presence of catalysts.

Safety Considerations: Due to its strong oxidizing nature, potassium perchlorate should be handled with care and stored away from flammable substances, combustibles, and reducing agents in a cool, dry, and well-ventilated area.[2][14]

Experimental Protocols

5.1. Determination of Solubility Curve

This protocol outlines a general method for determining the solubility of potassium perchlorate in water at different temperatures.

-

Apparatus: Analytical balance, large test tube, thermometer, burette, beaker for water bath, stirring rod, Bunsen burner or hot plate.

-

Methodology:

-

Accurately weigh a known mass of potassium perchlorate (e.g., 4 g) into a large test tube.

-

Add a precise volume of distilled water (e.g., 10.0 mL) to the test tube using a burette.

-

Heat the test tube in a water bath, stirring the mixture continuously until all the solid has dissolved.[19]

-

Remove the test tube from the water bath and allow it to cool while stirring.

-

Record the temperature at which the first crystals of potassium perchlorate appear. This is the saturation temperature for that concentration.[19]

-

Add an additional known volume of distilled water (e.g., 2.5 mL) to the test tube and repeat steps 3-5.

-

Continue this process for several additions of water to obtain a range of solubility data points.

-

Calculate the solubility in g/100 g of water for each recorded temperature.

-

Plot a graph of solubility versus temperature to obtain the solubility curve.[19]

-

5.2. Thermal Decomposition Analysis

This protocol describes a method for studying the thermal decomposition of potassium perchlorate using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

-

Apparatus: Simultaneous thermal analyzer (TGA/DSC), alumina (B75360) crucibles, analytical balance.

-

Methodology:

-

Accurately weigh a small sample of potassium perchlorate (e.g., 10-20 mg) into an alumina crucible.

-

Place the sample crucible and a reference crucible (typically empty) into the thermal analyzer.

-

Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 700 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).[20][21]

-

Record the mass loss (TGA) and the difference in heat flow between the sample and the reference (DSC) as a function of temperature.

-

The TGA curve will show a mass loss corresponding to the release of oxygen during decomposition.

-

The DSC curve will show endothermic and exothermic peaks. For potassium perchlorate, an endothermic peak for the crystal phase transition (rhombic to cubic) may be observed around 300°C, followed by melting and then an exothermic peak corresponding to its decomposition.[20][22]

-

5.3. Gravimetric Determination of Perchlorate

This method can be used for the quantitative analysis of perchlorate ions by precipitating potassium perchlorate.

-

Apparatus: Beakers, volumetric flasks, pipettes, Gooch crucibles, vacuum filtration apparatus, drying oven, analytical balance.

-

Reagents: Ethanol (B145695), potassium acetate (B1210297) solution in ethanol.

-

Methodology:

-

Dissolve a known mass of the perchlorate-containing sample in a suitable solvent.

-

The method is based on the precipitation of potassium perchlorate from a wet ethanol solution using a potassium acetate solution in ethanol as the precipitant.[23]

-

The low solubility of potassium perchlorate in ethanol-rich mixtures allows for its separation.[23]

-

Collect the potassium perchlorate precipitate by vacuum filtration using a pre-weighed Gooch crucible.

-

Wash the precipitate with 95% ethanol to remove any soluble impurities.[24]

-

Dry the crucible with the precipitate in an oven at a suitable temperature (e.g., 110 °C) until a constant weight is achieved.

-

The mass of the precipitated potassium perchlorate can be used to calculate the amount of perchlorate in the original sample.

-

Visualization of Core Properties

The following diagram illustrates the logical relationships between the fundamental properties of potassium perchlorate, its reactivity, and its primary applications.

References

- 1. Potassium Perchlorate | KClO4 | CID 516900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potassium perchlorate - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. gfschemicals.com [gfschemicals.com]

- 6. gfschemicals.com [gfschemicals.com]

- 7. potassium perchlorate [webbook.nist.gov]

- 8. Potassium perchlorate CAS#: 7778-74-7 [m.chemicalbook.com]

- 9. webqc.org [webqc.org]

- 10. 7778-74-7 CAS MSDS (Potassium perchlorate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. 7778-74-7 CAS | POTASSIUM PERCHLORATE | Inorganic Salts | Article No. 05408 [lobachemie.com]

- 12. The crystal structure of potassium perchlorate—KClO4 | Semantic Scholar [semanticscholar.org]

- 13. ias.ac.in [ias.ac.in]

- 14. Potassium perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 15. Heat of Decomposition of Potassium Perchlorate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Heat of Decomposition of Potassium Perchlorate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. POTASSIUM PERCHLORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. Potassium Perchlorate Decomposition Reaction - Oreate AI Blog [oreateai.com]

- 19. vln.vic.edu.au [vln.vic.edu.au]

- 20. bibliotekanauki.pl [bibliotekanauki.pl]

- 21. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. researchgate.net [researchgate.net]

- 24. ia800607.us.archive.org [ia800607.us.archive.org]

Unveiling the Energetics: A Technical Guide to the Heat of Decomposition of Potassium Perchlorate Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the heat of decomposition of potassium perchlorate (B79767) (KClO₄) crystals. Potassium perchlorate's role as a potent oxidizer in various applications, including pyrotechnics and solid rocket propellants, necessitates a thorough understanding of its thermal stability and the energy released upon decomposition. This document summarizes key quantitative data, details experimental protocols for its determination, and visualizes the fundamental processes involved.

Quantitative Data on the Heat of Decomposition

The heat of decomposition of potassium perchlorate has been determined through various calorimetric techniques. The primary decomposition reaction is the exothermic conversion of solid potassium perchlorate into solid potassium chloride (KCl) and gaseous oxygen (O₂).

The seminal value for the heat of decomposition was determined with high precision using bomb calorimetry. The process can be represented by the following equation:

KClO₄(s) → KCl(s) + 2O₂(g)[1][2][3]

The standard enthalpy change (ΔH°) for this reaction at 25 °C (298.15 K) is the most commonly cited value for the heat of decomposition.

| Parameter | Value (kJ/mole) | Value (kcal/mole) | Experimental Method | Reference |

| ΔH° (25 °C) | -4.02 ± 0.34 | -0.96 ± 0.08 | Bomb Calorimetry | [1][3][4] |

| ΔE° (27 °C) | -9.01 ± 0.30 | - | Bomb Calorimetry | [1] |

Note: ΔE° represents the heat of decomposition at constant volume.

The release of this energy upon heating to approximately 550 °C underscores its utility as a source of oxygen.[1] This property is of significant interest in the development of solid-fuel systems.[1]

Experimental Protocols

The determination of the heat of decomposition and the overall thermal behavior of potassium perchlorate relies on precise calorimetric and thermal analysis techniques.

Bomb Calorimetry

Bomb calorimetry is the standard method for the accurate determination of the heat of combustion or decomposition of a solid or liquid sample.

Methodology:

-

Sample Preparation:

-

Calorimeter Setup:

-

The experiment is conducted in a bomb calorimeter, such as the NBS twin-valve type.[3]

-

The bomb is charged with the sample pellet. To initiate the decomposition, a known amount of a combustible material with a well-defined heat of combustion, like benzoic acid (NBS Standard Sample 39g), is used as a fuse.[1][3]

-

The bomb is sealed and pressurized with purified oxygen. The oxygen is typically purified by passing it through copper oxide heated to 600 °C to remove combustible impurities and then through Ascarite to remove carbon dioxide.[1][3]

-

-

Measurement:

-

The bomb is submerged in a known quantity of water in the calorimeter.

-

The temperature of the calorimeter jacket is precisely controlled.[3]

-

The initial temperature of the water is recorded.

-

The fuse is ignited electrically, which in turn initiates the decomposition of the potassium perchlorate.

-

The temperature of the water is monitored and recorded until a maximum is reached and it begins to cool.

-

The temperature change is corrected for heat exchange with the surroundings.

-

-

Data Analysis:

-

The energy equivalent of the calorimeter is determined by burning a standard substance (e.g., benzoic acid) under identical conditions.

-

The total heat released during the experiment is calculated from the temperature rise and the energy equivalent of the calorimeter.

-

Corrections are made for the heat of combustion of the fuse material.

-

The heat of decomposition of potassium perchlorate is then calculated based on the mass of the sample.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are thermal analysis techniques used to study the thermal behavior of materials as a function of temperature. While not providing a direct, high-precision value for the heat of decomposition in the same manner as bomb calorimetry, they offer valuable insights into the decomposition process, including onset temperatures and the presence of phase transitions.

Methodology:

-

Sample Preparation:

-

A small, accurately weighed sample of potassium perchlorate (typically a few milligrams) is placed in an appropriate sample pan (e.g., aluminum or alumina).

-

For studies involving additives, a known mass ratio of potassium perchlorate and the additive (e.g., Al₂O₃, Fe₂O₃) are thoroughly mixed.

-

-

Instrumentation:

-

A combined TG-DSC instrument is often used.

-

The sample is placed in the instrument's furnace.

-

An inert atmosphere (e.g., nitrogen) or a reactive atmosphere (e.g., air) is maintained at a controlled flow rate.

-

-

Measurement:

-

The sample is heated at a constant rate (e.g., 10 K/min).

-

The DSC measures the difference in heat flow between the sample and a reference pan as a function of temperature.

-

The TGA measures the change in mass of the sample as a function of temperature.

-

-

Data Analysis:

-

The DSC curve reveals endothermic and exothermic events. For potassium perchlorate, typical events include a crystal structure transformation (rhombic to cubic), fusion (melting), and the exothermic decomposition.[5][6][7]

-

The TGA curve shows the mass loss associated with the decomposition, corresponding to the release of oxygen.

-

The onset temperature and peak temperature of the decomposition exotherm can be determined from the DSC curve. The area under the exothermic peak is related to the enthalpy of decomposition.

-

Visualizations

Decomposition Pathway

The thermal decomposition of potassium perchlorate is a direct process resulting in the formation of potassium chloride and oxygen.

Experimental Workflow for Bomb Calorimetry

The following diagram illustrates the key steps in determining the heat of decomposition using bomb calorimetry.

Thermal Events in DSC Analysis

Differential Scanning Calorimetry reveals several distinct thermal events as potassium perchlorate is heated.

References

- 1. Heat of Decomposition of Potassium Perchlorate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium Perchlorate Decomposition Reaction - Oreate AI Blog [oreateai.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Heat of Decomposition of Potassium Perchlorate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of the thermal behaviour of CL-20, potassium perchlorate, lithium perchlorate and their Admixtures by DSC and TG - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Hygroscopicity of Pure Potassium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hygroscopic properties of pure potassium perchlorate (B79767) (KClO₄). Drawing upon experimental data and established methodologies, this document aims to clarify the extent of moisture absorption by potassium perchlorate, a critical parameter for its handling, storage, and application in research and pharmaceutical development.

Executive Summary

Contrary to some assertions, pure potassium perchlorate is not considered a hygroscopic substance under typical ambient conditions. Experimental evidence demonstrates that it does not significantly absorb atmospheric moisture. Its deliquescence relative humidity (DRH), the point at which it would absorb enough moisture to dissolve and form an aqueous solution, is above 95% at temperatures of 278 K (5°C) and 298 K (25°C)[1][2][3]. This indicates a very low affinity for water vapor. The United States Pharmacopeia (USP) specifies a maximum loss on drying of not more than 0.5%, further corroborating its non-hygroscopic nature[4].

Quantitative Data on Moisture Content

The following table summarizes the key quantitative data regarding the hygroscopicity of pure potassium perchlorate.

| Parameter | Value | Source |

| Deliquescence Relative Humidity (DRH) at 278 K (5°C) | > 95% | Gu et al. (2017)[1][2][3] |

| Deliquescence Relative Humidity (DRH) at 298 K (25°C) | > 95% | Gu et al. (2017)[1][2][3] |

| Loss on Drying (USP monograph) | ≤ 0.5% | USP-NF[4] |

Experimental Determination of Hygroscopicity

The hygroscopicity of a substance is its ability to attract and hold water molecules from the surrounding environment. This property is quantified by measuring the change in mass of a sample as a function of relative humidity (RH). A common and precise method for this determination is Dynamic Vapor Sorption (DVS).

Experimental Protocol: Dynamic Vapor Sorption (DVS)

The data presented in this guide for the deliquescence relative humidity of potassium perchlorate were obtained using a dynamic vapor sorption apparatus. The following protocol is a detailed representation of this methodology.

Objective: To determine the deliquescence relative humidity (DRH) of pure potassium perchlorate by measuring its mass change when exposed to a controlled, stepwise increase in relative humidity.

Materials and Apparatus:

-

Pure potassium perchlorate sample (1-5 mg)

-

Dynamic Vapor Sorption (DVS) analyzer equipped with an ultramicrobalance

-

Nitrogen gas (carrier gas)

-

Deionized water

Procedure:

-

Sample Preparation: A small amount of the potassium perchlorate sample (typically 1-5 mg) is placed onto the sample pan of the DVS instrument.

-

Drying: The sample is initially dried by passing a stream of dry nitrogen gas (0% RH) over it until a stable mass is achieved. This initial mass is recorded as the dry mass of the sample.

-

Sorption Phase: The relative humidity of the nitrogen gas stream is then increased in a stepwise manner. For each step, the RH is held constant until the sample mass equilibrates (i.e., the rate of mass change is negligible). The mass of the sample is continuously monitored and recorded by the ultramicrobalance.

-

Data Analysis: The change in mass at each RH step is used to determine the water uptake. The deliquescence relative humidity is the RH at which a sharp increase in mass is observed, indicating the phase transition from a solid to a saturated aqueous solution. For potassium perchlorate, no significant water uptake was observed up to 95% RH[1][2][3].

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental setup and the decision-making process based on the hygroscopicity data.

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis of KClO₄.

Conclusion

Based on direct experimental evidence, pure potassium perchlorate is classified as a non-hygroscopic material. The deliquescence relative humidity of potassium perchlorate is greater than 95% at ambient temperatures, and it does not exhibit significant water uptake even at high levels of relative humidity[1][2][3]. This low affinity for atmospheric moisture simplifies its handling and storage requirements, as stringent environmental humidity controls are not necessary. For researchers, scientists, and drug development professionals, this means that pure potassium perchlorate can be stored in well-closed containers under standard laboratory conditions without significant risk of physical changes due to moisture absorption.

References

- 1. Water uptake and hygroscopicity of perchlorates and implications for the existence of liquid water in some hyperarid environments - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08366A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pharmacopeia.cn [pharmacopeia.cn]

A Technical Guide to the Physicochemical Characterization of Potassium Perchlorate: Molecular Weight and Density

For Immediate Release

This whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the determination of the molecular weight and density of potassium perchlorate (B79767) (KClO₄), a compound of significant interest in various industrial and pharmaceutical applications. This document outlines the theoretical basis for its molecular weight and details the experimental protocol for the accurate determination of its density.

Core Physicochemical Properties

Potassium perchlorate is a colorless, crystalline inorganic salt.[1][2] Accurate knowledge of its molecular weight and density is fundamental for its application in pyrotechnics, as a rocket propellant, and in certain medical contexts.[1][2][3]

Data Presentation: Molecular Weight and Density

The key quantitative physicochemical parameters of potassium perchlorate are summarized in the table below for quick reference.

| Parameter | Value | Units |

| Chemical Formula | KClO₄ | - |

| Molecular Weight | 138.55 | g/mol |

| Density | 2.5239 | g/cm³ |

| (Data sourced from multiple consistent references[1][2][3][4][5][6][7][8][9]) |

Determination of Molecular Weight: A Theoretical Constant

The molecular weight of a pure, well-defined chemical compound like potassium perchlorate is a theoretical constant, calculated by summing the atomic weights of its constituent atoms. It is not a parameter that is typically determined experimentally in a laboratory setting for routine characterization, as its chemical formula is known.

The calculation is as follows:

-

Potassium (K): 1 x 39.0983 u

-

Chlorine (Cl): 1 x 35.453 u

-

Oxygen (O): 4 x 15.999 u

-

Total Molecular Weight: 138.549 g/mol (commonly rounded to 138.55 g/mol )[6]

Experimental techniques for molecular weight determination, such as mass spectrometry, gel permeation chromatography (GPC), or colligative property measurements (e.g., freezing point depression), are employed for unknown substances, polymers with a distribution of chain lengths, or to confirm the structure of newly synthesized molecules.[10][11][12][13][14] For a known inorganic salt like potassium perchlorate, the calculated molecular weight is the accepted standard.

Experimental Protocol: Density Determination via Gas Pycnometry

The density of a powdered solid, such as potassium perchlorate, is most accurately determined using a technique called gas pycnometry, which measures the true or skeletal density of the material.[15][16][17] This method is superior to traditional liquid displacement methods for powders as it avoids issues of solubility and ensures that the measurement is not affected by the material's porosity.[18][19] The principle relies on Boyle's Law, using an inert gas, typically helium, to determine the volume of the solid sample by measuring the pressure change of the gas in a calibrated volume.[20][21][22]

Materials and Equipment

-

Gas Pycnometer (e.g., Helium Pycnometer)

-

Analytical Balance (readable to at least 0.1 mg)

-

Potassium Perchlorate sample (dried to remove moisture)

-

Spatula

-

Sample cell of appropriate volume

-

Calibration spheres of known volume

-

Helium gas (or other suitable inert gas) of high purity

Detailed Methodology

-

Instrument Calibration:

-

Perform a calibration of the gas pycnometer according to the manufacturer's instructions. This typically involves running measurement cycles with an empty sample cell and then with a set of calibration spheres of a precise, known volume. This step is crucial for determining the exact volumes of the sample and reference chambers.[21]

-

-

Sample Preparation:

-

Ensure the potassium perchlorate sample is a fine, dry powder. If necessary, gently grind the sample and dry it in a desiccator or oven at an appropriate temperature (below its decomposition temperature of 400°C[2]) to remove any adsorbed moisture.

-

Accurately weigh the empty, clean sample cell using an analytical balance and record the mass.

-

Add the potassium perchlorate sample to the cell. The amount of sample should be sufficient to occupy a significant portion of the cell volume for optimal accuracy, typically between one-third and two-thirds full.

-

Weigh the sample cell containing the potassium perchlorate sample and record the mass. The mass of the sample is the difference between this value and the mass of the empty cell.

-

-

Measurement Procedure:

-

Place the sample cell containing the weighed potassium perchlorate into the analysis port of the gas pycnometer.

-

Securely seal the chamber.

-

Initiate the analysis sequence on the instrument. The instrument will typically perform a series of automated steps:

-

Purging: The sample chamber is repeatedly pressurized and vented with the analysis gas (helium) to remove air and any volatile contaminants from the sample surface.[19]

-

Analysis: The instrument pressurizes the sample chamber to a target pressure (P1). It then opens a valve to an expansion chamber of known volume, allowing the gas to expand, resulting in a new, lower equilibrium pressure (P2).[20][23]

-

-

The instrument's software uses the measured pressures and the known chamber volumes to calculate the volume of the solid sample, which is the volume of gas displaced by the powder.

-

The instrument will typically run multiple cycles (e.g., 5-10) until the calculated volume measurements are stable and within a predefined tolerance.

-

-

Data Analysis and Calculation:

-

The density (ρ) of the potassium perchlorate is calculated using the following formula: ρ = m / V Where:

-

ρ is the density.

-

m is the mass of the potassium perchlorate sample.

-

V is the average volume of the sample determined by the gas pycnometer.

-

-

The result is typically reported in g/cm³.

-

Visualized Workflow

The logical workflow for the experimental determination of potassium perchlorate's density using gas pycnometry is illustrated below.

Caption: Workflow for Density Determination by Gas Pycnometry.

References

- 1. gfschemicals.com [gfschemicals.com]

- 2. Potassium perchlorate CAS#: 7778-74-7 [m.chemicalbook.com]

- 3. Potassium perchlorate - Wikipedia [en.wikipedia.org]

- 4. webqc.org [webqc.org]

- 5. Potassium perchlorate - Potassium perchlorate [sigmaaldrich.com]

- 6. potassium perchlorate [webbook.nist.gov]

- 7. potassium perchlorate [chemister.ru]

- 8. chemimpex.com [chemimpex.com]

- 9. strem.com [strem.com]

- 10. Determination of Molecular Weight [eng.uc.edu]

- 11. quora.com [quora.com]

- 12. Overview of Methods for the Direct Molar Mass Determination of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomosul.edu.iq [uomosul.edu.iq]

- 15. merlin-pc.com [merlin-pc.com]

- 16. measurlabs.com [measurlabs.com]

- 17. Gas pycnometer - Wikipedia [en.wikipedia.org]

- 18. che.utah.edu [che.utah.edu]

- 19. drugfuture.com [drugfuture.com]

- 20. analis.com [analis.com]

- 21. grokipedia.com [grokipedia.com]

- 22. bettersizeinstruments.com [bettersizeinstruments.com]

- 23. Gas pycnometry | PPTX [slideshare.net]

A Technical Guide to the Discovery and Synthesis of Potassium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history, discovery, and synthesis of potassium perchlorate (B79767) (KClO₄). From its initial laboratory preparation to its large-scale industrial production, this document details the key scientific milestones and methodologies that have shaped our understanding and utilization of this powerful oxidizing agent.

Discovery and Early History

Potassium perchlorate was first synthesized and identified in 1816 by the German chemist Count Friedrich von Stadion. Initially named "oxychlorate," von Stadion's discovery was a significant advancement in the understanding of chlorine-oxygen compounds. His pioneering work also extended to the synthesis of perchloric acid (HClO₄). Von Stadion's initial synthesis was achieved through the electrolysis of a saturated aqueous solution of potassium chlorate (B79027) (KClO₃) using platinum electrodes, a method that foreshadowed the electrochemical processes that would later dominate industrial production.

The early 19th century saw further explorations into the properties and preparation of perchlorates. In the 1840s, Penny and Millon investigated the formation of perchlorates through the action of strong acids, such as nitric and sulfuric acid, on chlorates. These early chemical methods, while not commercially viable, provided valuable insights into the reactivity of chlorates and the formation of the perchlorate ion.

Commercial production of perchlorates began in the late 19th and early 20th centuries, driven by their applications in explosives and pyrotechnics. Sweden, France, Germany, Switzerland, and the United States were among the first countries to establish industrial-scale production facilities.

Synthesis Methodologies

The synthesis of potassium perchlorate has evolved from small-scale laboratory preparations to highly efficient industrial processes. This section details the key methodologies, including historical laboratory techniques and the current industrial standard.

Laboratory Synthesis Methods

One of the earliest laboratory methods for preparing potassium perchlorate is the thermal decomposition of potassium chlorate. When heated, potassium chlorate decomposes into potassium perchlorate and potassium chloride.

Reaction: 4 KClO₃(s) → 3 KClO₄(s) + KCl(s)

Experimental Protocol:

-

Apparatus: A porcelain crucible with a lid, a Bunsen burner, a ring stand, and a clay triangle.

-

Procedure:

-

Place a known mass (e.g., 61 grams) of dry potassium chlorate into a clean, dry porcelain crucible.

-

Cover the crucible and gently heat it with a Bunsen burner until the potassium chlorate melts.

-

Once molten, remove the lid and continue to heat, maintaining a brisk evolution of oxygen. Avoid overheating, as the mass may solidify.

-

After approximately 20 minutes, the melt will begin to stiffen as the reaction nears completion.

-

Allow the crucible to cool completely.

-

The resulting solid is a mixture of potassium perchlorate and potassium chloride.

-

-

Purification:

-

Add 200 mL of water to the cooled crucible to dissolve the mixture.

-

Filter the solution to separate the undissolved potassium perchlorate from the more soluble potassium chloride.

-

Wash the collected potassium perchlorate with two successive portions of 15 mL of cold water.

-

The potassium perchlorate can be further purified by recrystallization from hot water.

-

-

Yield: Approximately 30 grams of potassium perchlorate from 61 grams of potassium chlorate.[1]

The reaction of strong acids with potassium chlorate can also produce potassium perchlorate, although these methods are often hazardous and produce modest yields.

Using Sulfuric Acid:

-

Reaction: The reaction is complex and produces chlorine oxides as byproducts.

-

Experimental Protocol (Caution: This reaction can be explosive and difficult to control):

-

Slowly add concentrated sulfuric acid to a small quantity of potassium chlorate (e.g., 2-5 grams of KClO₃ to 50 cc of H₂SO₄) while carefully controlling the temperature to avoid warming.

-

The reaction is complete after about 5 hours, indicated by the disappearance of the yellow color of chlorine oxides.

-

-

Yield: Approximately 11%.[2]

Using Nitric Acid:

-

Reaction: Similar to sulfuric acid, the reaction is complex.

-

Experimental Protocol:

-

Repeatedly evaporate a mixture of potassium chlorate and concentrated nitric acid to dryness on a steam bath.

-

-

Yield: Up to 30%.[2] Fuming nitric acid results in almost no perchlorate formation due to the presence of reducing nitrogen acids.[2]

Industrial Synthesis: Electrolysis and Double Decomposition

The modern industrial production of potassium perchlorate is a two-stage process that involves the electrolytic production of sodium perchlorate followed by a double decomposition reaction with potassium chloride. This method is favored due to its efficiency and the high purity of the final product.

In this stage, an aqueous solution of sodium chlorate is oxidized to sodium perchlorate at the anode of an electrolytic cell.

Reaction at the Anode: ClO₃⁻ + H₂O → ClO₄⁻ + 2H⁺ + 2e⁻

Process Parameters:

| Parameter | Value |

| Anode Material | Platinum or Lead Dioxide (PbO₂) |

| Cathode Material | Steel or other suitable material |

| Electrolyte | Concentrated solution of Sodium Chlorate |

| Temperature | 40-50°C |

| pH | 6.0-6.8 |

Experimental Protocol (Conceptual):

-

A concentrated solution of sodium chlorate is introduced into an electrolytic cell equipped with a platinum or lead dioxide anode and a steel cathode.

-

A direct current is passed through the solution, causing the oxidation of chlorate ions to perchlorate ions at the anode.

-

The temperature and pH of the electrolyte are carefully controlled to optimize the reaction and minimize side reactions.

-

The process continues until the desired concentration of sodium perchlorate is achieved.

The resulting sodium perchlorate solution is then reacted with potassium chloride. Due to the low solubility of potassium perchlorate in water, it precipitates out of the solution.

Reaction: NaClO₄(aq) + KCl(aq) → KClO₄(s) + NaCl(aq)

Process Parameters:

| Parameter | Value |

| Reactants | Aqueous solution of Sodium Perchlorate and Potassium Chloride |

| Temperature | The reaction is typically carried out at an elevated temperature to ensure complete reaction, followed by cooling to precipitate the KClO₄. |

Experimental Protocol (Conceptual):

-

A concentrated solution of potassium chloride is added to the sodium perchlorate solution from the electrolytic stage.

-

The mixture is stirred, and the temperature is controlled to facilitate the double decomposition reaction.

-

As the reaction proceeds, potassium perchlorate, being significantly less soluble than the other salts, precipitates out as a white solid.

-

The solution is then cooled to further decrease the solubility of potassium perchlorate and maximize the yield.

-

The precipitated potassium perchlorate is separated by filtration.

-

The product is then washed with cold water to remove any remaining soluble impurities and dried.

Quantitative Data Summary

| Compound | Formula | Molar Mass ( g/mol ) | Solubility in Water ( g/100 mL at 25°C) |

| Potassium Perchlorate | KClO₄ | 138.55 | 1.5 |

| Potassium Chlorate | KClO₃ | 122.55 | 7.19 |

| Sodium Perchlorate | NaClO₄ | 122.44 | 209.6 |

| Sodium Chlorate | NaClO₃ | 106.44 | 95.9 |

| Potassium Chloride | KCl | 74.55 | 34.2 |

| Sodium Chloride | NaCl | 58.44 | 35.9 |

Visualizing the Industrial Process

The following diagrams illustrate the logical workflow of the industrial production of potassium perchlorate.

References

Spectroscopic Analysis of Potassium Perchlorate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of potassium perchlorate (B79767) (KClO₄), with a focus on Infrared (IR) and Raman spectroscopy. This document details the vibrational modes of the perchlorate ion and presents standardized experimental protocols for obtaining high-quality spectra. All quantitative data is summarized for clear comparison, and experimental workflows are visualized to facilitate understanding.

Introduction to the Vibrational Spectroscopy of Potassium Perchlorate

Potassium perchlorate is an inorganic salt composed of a potassium cation (K⁺) and a perchlorate anion (ClO₄⁻). The vibrational spectroscopic features of this compound are dominated by the covalent bonds within the tetrahedral perchlorate ion. The perchlorate ion belongs to the Td point group, which governs the selection rules for its vibrational modes in both IR and Raman spectroscopy.

The nine fundamental vibrational modes of the tetrahedral ClO₄⁻ ion are classified into four distinct frequencies:

-

ν₁(A₁): A non-degenerate, symmetric stretching mode. This mode is Raman active but IR inactive.

-

ν₂(E): A doubly degenerate bending mode. This mode is also Raman active but IR inactive.

-

ν₃(F₂): A triply degenerate asymmetric stretching mode. This mode is both IR and Raman active.

-

ν₄(F₂): A triply degenerate asymmetric bending mode. This mode is also both IR and Raman active.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy probes the vibrational modes of a molecule that result in a change in the dipole moment. For potassium perchlorate, the IR active modes are the triply degenerate asymmetric stretch (ν₃) and the asymmetric bend (ν₄) of the perchlorate ion.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a solid powder like potassium perchlorate is through Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are powered on and have had adequate time to warm up and stabilize.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric (e.g., CO₂, water vapor) or instrumental contributions to the spectrum.

-

Sample Preparation: Place a small amount of finely ground potassium perchlorate powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Engagement: Use the pressure arm of the ATR accessory to apply consistent and firm pressure to the sample, ensuring good contact between the powder and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-IR range, from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to remove all traces of the sample.

Infrared Spectral Data

The following table summarizes the characteristic IR absorption bands for potassium perchlorate.

| Vibrational Mode | Assignment | Typical Wavenumber (cm⁻¹) | Intensity |

| ν₃(F₂) | Asymmetric Cl-O Stretch | ~1100 | Strong, Broad |

| ν₄(F₂) | Asymmetric O-Cl-O Bend | ~625 | Strong |

Note: The exact peak positions can vary slightly due to factors such as sample purity, crystal form, and instrument calibration.

Raman Spectroscopic Analysis

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule that involve a change in polarizability. All four fundamental vibrational modes of the perchlorate ion are Raman active.

Experimental Protocol: Solid-State Raman Spectroscopy

The Raman spectrum of solid potassium perchlorate can be obtained using a standard Raman spectrometer.

Methodology:

-

Instrument and Laser Preparation: Turn on the Raman spectrometer and the laser source (e.g., 785 nm diode laser). Allow the laser to warm up and stabilize for at least 15 minutes.[1]

-

Calibration: Perform a calibration of the spectrometer using a known standard, such as a silicon wafer, which has a strong, sharp peak at approximately 520 cm⁻¹.[1]

-

Sample Preparation: Place a small amount of potassium perchlorate powder onto a microscope slide or into a sample holder.

-

Focusing: Place the sample under the microscope objective of the spectrometer and focus the laser onto the sample surface.

-

Data Acquisition: Acquire the Raman spectrum. This may involve adjusting the laser power, exposure time, and number of accumulations to obtain a good quality spectrum without causing sample damage or saturating the detector.[1] The spectral range should be set to include all expected vibrational modes.

-

Data Processing: The raw data is processed to produce a spectrum of Raman intensity versus Raman shift (in cm⁻¹).

Raman Spectral Data

The following table summarizes the characteristic Raman shifts for potassium perchlorate.

| Vibrational Mode | Assignment | Typical Wavenumber (cm⁻¹) | Relative Intensity |

| ν₁(A₁) | Symmetric Cl-O Stretch | ~941 | Very Strong |

| ν₂(E) | Symmetric O-Cl-O Bend | ~461 | Medium |

| ν₃(F₂) | Asymmetric Cl-O Stretch | ~1122, 1085 | Weak |

| ν₄(F₂) | Asymmetric O-Cl-O Bend | ~631 | Medium |

Note: The observation of multiple peaks for the ν₃ mode can be due to the splitting of the degenerate mode in the crystalline state.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for IR and Raman spectroscopy.

References

Methodological & Application

laboratory scale synthesis of potassium perchlorate from potassium chlorate

Application Note: Laboratory Scale Synthesis of Potassium Perchlorate (B79767)

Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis of potassium perchlorate (KClO₄) via the thermal disproportionation of potassium chlorate (B79027) (KClO₃). The methodology detailed herein is intended for researchers and scientists in chemical and pharmaceutical development. This process is cost-effective and yields a product of sufficient purity for many laboratory applications. Adherence to strict safety protocols is paramount due to the potent oxidizing nature of the involved reagents and products.

Introduction

Potassium perchlorate is a powerful oxidizing agent with significant applications in pyrotechnics, rocket propellants, and as a laboratory reagent.[1] While more stable than potassium chlorate, its synthesis requires careful management of reaction conditions.[1][2] The most direct laboratory-scale method for its preparation is the thermal decomposition, or disproportionation, of potassium chlorate.[3][4]

When heated, potassium chlorate decomposes in a two-step process. Initially, it disproportionates to form potassium perchlorate and potassium chloride.[3][4] With continued or excessive heating, the potassium perchlorate formed will further decompose into potassium chloride and oxygen.[3][5] The key to a successful synthesis is careful temperature control to halt the reaction after the formation of potassium perchlorate.

The governing chemical equation for the primary reaction is:

4 KClO₃(s) → 3 KClO₄(s) + KCl(s) [3]

This protocol outlines the procedure for this synthesis, the subsequent purification based on differential solubility, and essential safety measures.

Safety Precautions

WARNING: Potassium chlorate and potassium perchlorate are strong oxidizers and can form explosive mixtures with combustible materials, sulfur, or reducing agents.[2][6][7] The thermal decomposition of potassium chlorate can be explosive if not controlled. This procedure must be performed in a certified chemical fume hood, away from any flammable materials.

-

Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, chemical splash goggles, and heat-resistant gloves.[7][8][9]

-

Ventilation: Perform all heating steps inside a chemical fume hood with the sash positioned as low as practical.[7]

-

Handling: Do not grind or triturate potassium chlorate or perchlorate, especially in the presence of impurities. Avoid contact with strong acids, as this can produce highly reactive and unstable substances.[3][10]

-

Heating: Heat the potassium chlorate gently and evenly to avoid localized overheating which could lead to explosive decomposition directly to potassium chloride and oxygen. Use a clean porcelain crucible, as impurities can catalyze an uncontrolled reaction.[4][11]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Experimental Protocol

This protocol is adapted from established laboratory procedures for the thermal synthesis of potassium perchlorate.[11]

Materials and Equipment

-

Potassium Chlorate (KClO₃), analytical grade

-

Deionized Water

-

100 mL Porcelain Crucible with lid

-

Bunsen burner or heating mantle with temperature control

-

Tripod stand and clay triangle

-

Beakers (400 mL)

-

Glass stirring rod

-

Buchner funnel and filter paper

-

Vacuum filtration flask

-

Wash bottle

-

Drying oven

Synthesis Procedure: Thermal Disproportionation

-

Place 61 grams of dry potassium chlorate into a clean, dry 100 mL porcelain crucible.[11]

-

Cover the crucible with its lid to prevent any loss of material due to decrepitation upon initial heating.[11]

-

Place the crucible on a clay triangle supported by a tripod stand within a fume hood.

-

Gently heat the crucible with a Bunsen burner or a heating mantle. Initially, the potassium chlorate will melt (Melting Point: ~356 °C).

-

Once the salt has melted, remove the lid and continue to heat gently but steadily to maintain a brisk evolution of oxygen gas.[11]

-

Crucial Step: Continue heating for approximately 20-30 minutes. The reaction is nearing completion when the molten mass begins to thicken and becomes pasty or semi-solid. Avoid strong overheating, which would decompose the desired potassium perchlorate product.[5][11]

-

Once the entire mass has solidified, turn off the heat and allow the crucible to cool completely to room temperature. The resulting solid is a mixture of potassium perchlorate and potassium chloride.

Purification: Separation and Recrystallization

The separation of potassium perchlorate from the potassium chloride byproduct is based on the significant difference in their solubility in cold water. Potassium perchlorate is poorly soluble, while potassium chloride is readily soluble.

-

Transfer the cooled, solid crude mass from the crucible into a 400 mL beaker.

-

Add 200 mL of deionized water and stir thoroughly with a glass rod to break up the solid and dissolve the potassium chloride.[11]

-

Set up a vacuum filtration apparatus with a Buchner funnel.

-

Filter the suspension to separate the undissolved potassium perchlorate solid from the aqueous solution of potassium chloride.[11]

-

Wash the collected solid in the funnel with two successive 15 mL portions of cold deionized water to remove any remaining potassium chloride.[11]

-

For higher purity, the crude potassium perchlorate can be recrystallized. Transfer the solid to a beaker, add a minimal amount of hot deionized water to dissolve it completely, and then allow the solution to cool slowly. The potassium perchlorate will crystallize out.

-

Filter the purified crystals, dry them in a drying oven at a low temperature (e.g., 80-100 °C), and weigh the final product.

Purity Assessment

A simple qualitative test can be performed to check for the absence of chloride (from KCl) and chlorate (from unreacted KClO₃) impurities.

-

Chloride Test: Dissolve a small sample of the final product in deionized water. Add a few drops of dilute nitric acid followed by a few drops of silver nitrate (B79036) solution. The absence of a white precipitate (AgCl) indicates the absence of chloride ions.[12]

-

Chlorate Test: Treat a few crystals of the product with a few drops of concentrated hydrochloric acid. The absence of a yellow color (indicating chlorine gas) suggests the material is free from significant chlorate contamination.[11]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis starting with 61 g of potassium chlorate.

| Parameter | Substance | Molar Mass ( g/mol ) | Starting Mass (g) | Theoretical Yield (g) | Typical Actual Yield (g) | Typical Yield (%) |

| Reactant | Potassium Chlorate (KClO₃) | 122.55 | 61.0 | N/A | N/A | N/A |

| Product | Potassium Perchlorate (KClO₄) | 138.55 | 0 | 51.7 | ~30.0[11] | ~58% |

| Byproduct | Potassium Chloride (KCl) | 74.55 | 0 | 18.6 | N/A | N/A |

Note: The theoretical yield is calculated based on the stoichiometry of the reaction 4 KClO₃ → 3 KClO₄ + KCl. The actual yield can vary based on reaction time and temperature control.

Experimental Workflow Diagram

The logical flow of the synthesis and purification process is illustrated below.

Caption: Workflow for the synthesis and purification of potassium perchlorate.

References

- 1. Potassium perchlorate - Wikipedia [en.wikipedia.org]

- 2. Making Potassium Perchlorate [metallab.net]

- 3. Potassium chlorate - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. lobachemie.com [lobachemie.com]

- 7. physics.purdue.edu [physics.purdue.edu]

- 8. spanlab.in [spanlab.in]

- 9. fishersci.com [fishersci.com]

- 10. chlorates.exrockets.com [chlorates.exrockets.com]

- 11. prepchem.com [prepchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Note and Protocol: Purification of Synthesized Potassium Perchlorate by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

Potassium perchlorate (B79767) (KClO₄) is a powerful oxidizing agent with significant applications in pyrotechnics, rocket propellants, and as a component in explosive primers.[1] It is also used as an antithyroid agent in medical contexts. Synthesized potassium perchlorate can be produced through various methods, including the metathesis reaction between sodium perchlorate and potassium chloride, or the thermal decomposition of potassium chlorate.[1][2] These synthesis routes often result in a product contaminated with unreacted starting materials or byproducts, such as potassium chloride and potassium chlorate.[3]

For most scientific and pharmaceutical applications, a high degree of purity is essential. Recrystallization is a highly effective and widely used technique for purifying solid compounds. This method leverages the principle that the solubility of most solids increases with temperature. For potassium perchlorate, its solubility in water is significantly lower at cooler temperatures compared to boiling water, making water an excellent solvent for recrystallization.[4][5] This protocol provides a detailed procedure for the purification of synthesized potassium perchlorate using the recrystallization method to obtain a high-purity crystalline product.

Safety Precautions

Potassium perchlorate is a strong oxidizer and requires careful handling. All procedures should be performed in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) must be worn.

-

Hazards: Strong oxidizer. Contact with combustible, organic, or other readily oxidizable materials may cause fire or explosion, especially upon heating or concussion.[5][6] Harmful if swallowed.[6]

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields (conforming to EN166 or NIOSH standards), chemical-resistant gloves, and a lab coat.[7][8] If there is a risk of dust formation, use appropriate respiratory protection.[8]

-

Handling:

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[9]

-

Spills: In case of a spill, evacuate the area, remove all ignition sources, and cover the spill with a dry, inert material such as sand or soda ash before collecting it in a suitable container for disposal.

Data Presentation: Solubility of Potassium Perchlorate

The efficiency of recrystallization is dependent on the significant difference in the compound's solubility at high and low temperatures. The following table summarizes the solubility of potassium perchlorate in water at various temperatures.

| Temperature (°C) | Solubility (g / 100 mL H₂O) |

| 0 | 0.76[1] |

| 20 | 1.8[10] |

| 25 | 1.5[1][11] |

| 40 | 4.76[1] |

| 100 | 21.08[1] |

Experimental Protocol: Recrystallization of Potassium Perchlorate

This protocol details the purification of crude potassium perchlorate. The principle involves dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities dissolved in the mother liquor.

4.1 Materials and Equipment

-

Crude synthesized potassium perchlorate

-

Distilled or deionized water

-

Beakers (appropriate sizes)

-

Glass stirring rod

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Buchner funnel and flask

-

Filter paper

-

Crystallizing dish or watch glass

-

Ice bath

-

Spatula

-

Desiccator or low-temperature drying oven

4.2 Step-by-Step Procedure

-

Dissolution of Crude Product:

-

Weigh the crude potassium perchlorate and place it into a beaker of appropriate size.

-

Add a minimal volume of distilled water, just enough to form a slurry.

-

Place the beaker on a hot plate and begin heating while stirring the mixture with a magnetic stir bar or glass rod.

-

Continue to add small portions of hot distilled water until all the potassium perchlorate has just dissolved. Avoid adding a large excess of water to maximize the recovery yield.[12]

-

-